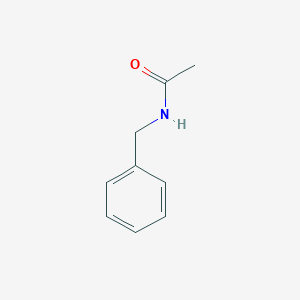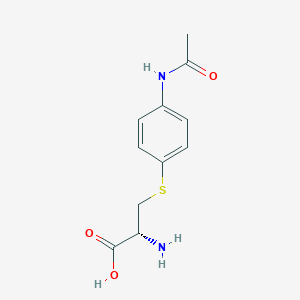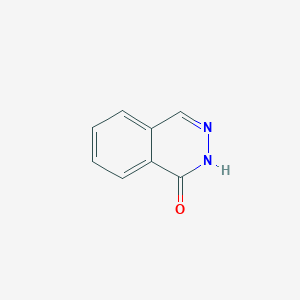
1,3-Dibenzylurée
Vue d'ensemble
Description
1,3-Dibenzylurée : est un composé organique de formule moléculaire C15H16N2O. Il s'agit d'un dérivé de l'urée, où deux groupes benzyle sont attachés aux atomes d'azote de la molécule d'urée
Applications De Recherche Scientifique
1,3-Dibenzyl urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antibacterial activities.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
Target of Action
The primary target of 1,3-Dibenzylurea is the Epoxide hydrolase enzyme . This enzyme plays a crucial role in the metabolism of epoxy fatty acids, which are key mediators in inflammation, pain, and blood pressure regulation .
Mode of Action
1,3-Dibenzylurea interacts with its target, the Epoxide hydrolase enzyme, by inhibiting its activity
Biochemical Pathways
The inhibition of Epoxide hydrolase by 1,3-Dibenzylurea affects the metabolism of epoxy fatty acids . These compounds are involved in several biochemical pathways related to inflammation, pain, and blood pressure regulation. The downstream effects of this interaction can lead to changes in these physiological processes.
Pharmacokinetics
It has been reported that one of the dibenzylurea derivatives was bioavailable after oral administration in mice . More detailed studies are needed to fully understand the pharmacokinetics of 1,3-Dibenzylurea.
Result of Action
The inhibition of Epoxide hydrolase by 1,3-Dibenzylurea can lead to changes in the levels of epoxy fatty acids in the body . This can result in altered physiological responses, such as changes in inflammation, pain sensation, and blood pressure regulation.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La 1,3-dibenzylurée peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction de la benzylamine avec l'urée dans des conditions contrôlées. Une autre méthode comprend la réaction du cyanamide de dibenzyle avec de l'eau en présence d'un catalyseur .
Méthodes de production industrielle : Dans les milieux industriels, la synthèse de la this compound implique souvent l'utilisation du cyanamide comme matière première. La réaction est généralement réalisée en l'absence de catalyseurs métalliques et dans des conditions douces pour garantir des rendements et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : La 1,3-dibenzylurée subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former les isocyanates de benzyle correspondants.
Réduction : Les réactions de réduction peuvent la convertir en benzylamines.
Substitution : Les réactions de substitution nucléophile en position benzylique sont fréquentes.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Hydrures métalliques ou hydrogénation catalytique.
Substitution : Nucléophiles tels que les halogénures ou les amines en conditions basiques.
Principaux produits :
Oxydation : Isocyanates de benzyle.
Réduction : Benzylamines.
Substitution : Diverses urées substituées.
4. Applications de la recherche scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : En cours d'investigation pour son potentiel comme inhibiteur enzymatique.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et antibactériennes.
Industrie : Utilisée dans la production de polymères et d'autres matériaux.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Elle peut former des liaisons hydrogène avec les protéines et autres biomolécules, affectant ainsi leur structure et leur fonction. La capacité du composé à interagir avec les enzymes et les récepteurs en fait un candidat potentiel pour le développement de médicaments .
Comparaison Avec Des Composés Similaires
Composés similaires :
- 1,3-Diéthylurée
- 1,3-Diméthylurée
- 1,3-Diphénylurée
Comparaison : La 1,3-dibenzylurée est unique en raison de la présence de groupes benzyle, qui améliorent sa capacité à interagir avec les systèmes aromatiques dans les molécules biologiques. Cette propriété la distingue des autres dérivés de l'urée, ce qui la rend particulièrement utile en chimie médicinale .
Propriétés
IUPAC Name |
1,3-dibenzylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOLVAXCGIBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061710 | |
| Record name | Urea, N,N'-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1466-67-7 | |
| Record name | N,N′-Dibenzylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibenzylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibenzylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N'-bis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Urea, N,N'-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibenzylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIBENZYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV725XJ34V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-dibenzylurea in the synthesis of Lacosamide?
A1: 1,3-dibenzylurea [] is identified as an impurity (specifically, impurity 8) generated during the synthesis of the anticonvulsant drug Lacosamide. This highlights the importance of monitoring and controlling impurities during drug manufacturing to ensure product quality and safety.
Q2: How does the solvent affect the thermal dissociation of 1,3-dibenzylurea?
A2: Research indicates that 1,3-dibenzylurea dissociates faster in fatty acids than in alcohols []. This suggests that the solvent's ability to donate protons plays a significant role in the dissociation process. Studies propose a base catalysis mechanism in alcohols, involving an intermediate complex with two alcohol molecules and one 1,3-dibenzylurea molecule.
Q3: Can 1,3-dibenzylurea be synthesized through catalytic carbonylation?
A3: Yes, research shows that selenium can catalyze the oxidative carbonylation of benzylamines to produce 1,3-dibenzylureas []. This method offers a potential alternative route for synthesizing this compound.
Q4: What is the significance of researching tetrabenzylglycoluril in relation to 1,3-dibenzylurea?
A4: While the provided abstract doesn't provide specific details on the relationship [], exploring synthetic routes to tetrabenzylglycoluril could offer insights into the reactivity and potential applications of structurally related compounds like 1,3-dibenzylurea. Further investigation into the full research paper may reveal specific connections and relevance to 1,3-dibenzylurea.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

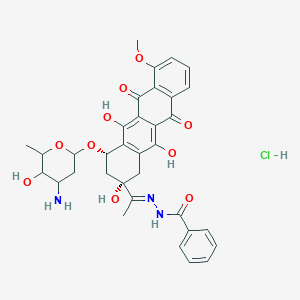



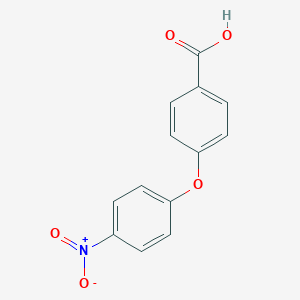
![4-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B110316.png)

